Ethyl acridin-9-ylcarbamate

Description

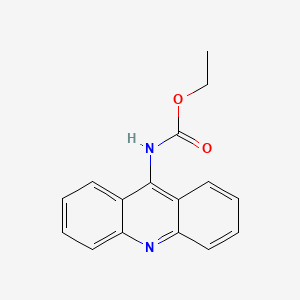

Structure

2D Structure

3D Structure

Properties

CAS No. |

26687-09-2 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl N-acridin-9-ylcarbamate |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19) |

InChI Key |

WZCWORVFRBDQDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Acridin 9 Ylcarbamate and Analogues

Classical Organic Synthesis Approaches to Acridine (B1665455) Core Derivatization

The synthesis of the acridine core, the structural backbone of Ethyl acridin-9-ylcarbamate, has historically relied on several key named reactions. These methods typically involve the cyclization of diarylamine precursors under harsh conditions.

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) using a dehydrating agent like zinc chloride at high temperatures (200-270 °C) for extended periods, often up to 24 hours. acs.org The choice of carboxylic acid determines the substituent at the 9-position of the resulting acridine. researchgate.net For instance, using formic acid yields the parent, unsubstituted acridine. While effective, the classical Bernthsen reaction often suffers from low yields and requires harsh conditions. researchgate.net

Another cornerstone method is the Ullmann condensation , which is frequently used to prepare the N-arylanthranilic acid precursors required for acridine synthesis. ijpsonline.comresearchgate.net This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. ijpsonline.comresearchgate.netwikipedia.org The resulting N-arylanthranilic acid is then cyclized in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to form an acridone (B373769). ijpsonline.com The acridone can subsequently be converted to the corresponding acridine through reduction and dehydration steps. rsc.org

These classical approaches, while foundational, are often limited by their demanding reaction conditions and sometimes poor regioselectivity, which has spurred the development of more modern techniques. wikipedia.org

Table 1: Comparison of Classical Acridine Synthesis Methods

| Feature | Bernthsen Synthesis | Ullmann Condensation (for Acridone Precursor) |

|---|---|---|

| Reactants | Diphenylamine + Carboxylic Acid/Anhydride | o-Halobenzoic Acid + Aryl Amine |

| Catalyst/Reagent | Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) | Copper (Cu) powder or salts (e.g., CuO) |

| Key Intermediate | N/A (Direct cyclization) | N-Aryl Anthranilic Acid |

| Typical Conditions | High temperature (200–270 °C), long reaction times (24h) acs.org | High temperature, polar solvents wikipedia.org |

| Primary Product | 9-Substituted Acridine | Acridone (requires further steps for Acridine) |

| Reference | acs.orgresearchgate.net | ijpsonline.comwikipedia.orgrsc.org |

Targeted Synthesis of Carbamate (B1207046) Linkages in Acridine Compounds

The introduction of a carbamate functional group onto the acridine scaffold is a critical step in synthesizing the target compound and its analogues. This transformation typically occurs after the acridine core has been assembled and functionalized with a suitable handle, most commonly an amino group at the 9-position.

General methods for carbamate synthesis often involve the reaction of an amine with a chloroformate. rsc.org In the context of acridines, this translates to the acylation of 9-aminoacridine (B1665356) with an appropriate chloroformate, such as ethyl chloroformate, to form the N-carbamate linkage. gaacademy.orgresearchgate.net This reaction is a common and direct method for installing the desired side chain.

Approaches to this compound Core Synthesis

The specific synthesis of this compound is most efficiently achieved from readily available acridine precursors.

One primary route involves the reaction of 9-aminoacridine with ethyl chloroformate . This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. gaacademy.orgorgsyn.org

An alternative pathway starts from 9-chloroacridine (B74977) . This highly reactive intermediate can be converted to 9-aminoacridine, which then proceeds as described above. The conversion of 9-chloroacridine to 9-aminoacridine can be accomplished by reaction with ammonium (B1175870) carbonate in phenol. google.com Another method involves the direct reaction of 9-chloroacridine with various amines in a polar aprotic solvent. nih.gov Following the formation of 9-aminoacridine, reaction with ethyl chloroformate yields the final product. gaacademy.orgresearchgate.net

Regioselective Functionalization Strategies

Controlling the position of substituents on the acridine ring is crucial for synthesizing specific isomers and analogues. The reactivity of the acridine nucleus is not uniform; the electron-withdrawing effect of the ring nitrogen makes the C9 and C10 (N) positions the most reactive sites for nucleophilic and electrophilic attack, respectively. rsc.org

Nucleophilic substitution, such as the displacement of a chloride from 9-chloroacridine, is highly favored at the C9 position. tandfonline.com This makes 9-chloroacridine a key intermediate for introducing a wide variety of substituents, including the amino group necessary for forming this compound. google.comrsc.org

For direct C-H functionalization, regioselectivity can be directed by the choice of catalyst and reaction conditions. For example, using organozinc reagents, nickel-based catalysts can promote arylation at the C4 position, while rhodium-based catalysts favor C9 functionalization. clockss.org The presence of existing substituents on the acridine rings can also direct incoming groups to specific positions through electronic or steric effects. orgsyn.orgrsc.org For instance, electrophilic substitution is often directed to the lateral phenyl rings, but the exact position (e.g., C1, C2, C4) depends heavily on the activating or deactivating nature of any pre-existing groups. orgsyn.org

Advanced Synthetic Techniques in Acridine Carbamate Preparation

To overcome the limitations of classical methods, modern synthetic chemistry has introduced advanced techniques that offer improved yields, shorter reaction times, and milder conditions.

Microwave-Assisted Synthesis in Acridine Chemistry

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of acridine derivatives, significantly accelerating reactions that traditionally require prolonged heating. researchgate.nettandfonline.com The Bernthsen synthesis, for example, has been shown to benefit dramatically from microwave irradiation. acs.orgrsc.org Reactions that take 4-8 hours under conventional heating can be completed in just 5-7 minutes using a microwave reactor at similar temperatures, often with comparable or improved yields. researchgate.netacs.org This rapid and efficient heating allows for faster optimization and synthesis of acridine libraries. gaacademy.org Some protocols also report the use of alternative catalysts like p-toluenesulfonic acid (p-TSA) under microwave conditions, providing a greener, metal-free alternative to zinc chloride. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Bernthsen Reaction

| Method | Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Diphenylamine + Acetic Acid | ZnCl₂, 200 °C | 8 h | 82% | acs.org |

| Microwave | Diphenylamine + Acetic Acid | ZnCl₂, 200-210 °C, 200W | 5 min | 79% | acs.org |

| Conventional | Diphenylamine + Carboxylic Acid | ZnCl₂, 200-210 °C | ~20 h | Low | mdpi.com |

| Microwave | Diphenylamine + Carboxylic Acid | p-TSA, 180 °C | 3-5 min | Good | mdpi.com |

Metal-Catalyzed Coupling Reactions for Acridine Modifications

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including acridines. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.

Palladium-catalyzed reactions , such as the Buchwald-Hartwig amination, provide an efficient alternative to the Ullmann condensation for forming the crucial C-N bond in diarylamine precursors. hku.hk Furthermore, direct C-H functionalization of the pre-formed acridine scaffold using palladium catalysts allows for the introduction of aryl or alkyl groups with high regioselectivity, for example at the C1 or C4 positions, which are otherwise difficult to functionalize.

Copper-catalyzed reactions are also widely employed. They are central to the classical Ullmann condensation for preparing acridone precursors from o-halobenzoic acids and anilines. ijpsonline.comresearchgate.net More modern applications include copper-catalyzed cascade reactions to build the acridine skeleton from simpler starting materials in one pot.

Other metals, like rhodium , have also been used to catalyze the C-H functionalization of acridines, enabling the synthesis of unsymmetrical derivatives through cascade reactions involving imines and azides. google.com These metal-catalyzed methods offer a powerful and versatile toolkit for creating a diverse array of substituted acridines, which can then be converted to carbamate derivatives.

One-Pot Synthetic Routes to Acridine Derivatives

One-pot syntheses offer a streamlined and efficient approach to constructing complex molecular architectures like the acridine scaffold from simple precursors in a single reaction vessel. These methodologies are advantageous as they can reduce reaction times, minimize waste, and simplify the isolation of products. rsc.org Various strategies have been developed for the one-pot synthesis of acridine derivatives, often involving multi-component reactions.

A notable one-pot method involves the reaction of 1,2-diols, which are oxidized in situ to aldehydes. These aldehydes then react with dimedone and ammonium acetate (B1210297) to yield the target acridine derivatives. This process is valued for its mild reaction conditions, brief reaction times, and high yields. rsc.org Another approach utilizes a three-component condensation of an appropriate aldehyde, dimedone, and an amine or ammonium source, often facilitated by a catalyst. For instance, camphor (B46023) sulfonic acid (CSA) has been effectively used as a catalyst in ethanol (B145695), leading to high yields of acridine derivatives in as little as 30 minutes at 60°C. researchgate.net The choice of catalyst and solvent system is crucial; while ethanol proved to be a favorable solvent with CSA, other systems have also been explored. researchgate.net

Furthermore, metal ion-exchanged NaY zeolite has been employed as a heterogeneous catalyst for the synthesis of 9-aryl-hexahydroacridine-1,8-dione derivatives. rsc.org This solvent-free method, conducted at 110°C, benefits from the catalyst's large active surface area, which enhances product yield and shortens reaction time. rsc.org Similarly, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in solvent-free, four-component cyclocondensation reactions to produce spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives. nih.gov

The synthesis of N-substituted carbamates, a key functional group in the title compound, can also be achieved through one-pot procedures. A versatile method involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with phenols. organic-chemistry.org While not a direct synthesis of an acridine carbamate, the nucleophilic addition of a carbamate anion to an acridinium (B8443388) salt represents a direct route. For example, ethyl N-(10-methyl-9,10-dihydroacridin-9-yl)carbamate has been synthesized by reacting a 10-methylacridinium (B81027) salt with the anion of urethane, generated in situ with sodium hydride (NaH) in anhydrous acetonitrile (B52724) at room temperature. thieme-connect.de

Table 1: Examples of One-Pot Synthetic Routes for Acridine Analogues

| Reactants | Catalyst | Solvent | Conditions | Product Type | Reference |

| 1,2-Diols, Dimedone, Ammonium Acetate | Lead tetraacetate | Not specified | Mild, short reaction time | Acridine derivatives | rsc.org |

| Dimedone, Benzaldehyde, Aniline | Camphor sulfonic acid (CSA) | Ethanol | 60°C, 30 min | N-substituted acridine-1,8-diones | researchgate.net |

| Dimedone, Aromatic Aldehydes, Ammonium Nitrate | Cu/NaY zeolite | Solvent-free | 110°C | 9-Aryl-hexahydroacridine-1,8-diones | rsc.org |

| Isatins, Anilines, 1,3-Cyclohexanedione | p-Toluenesulfonic acid (p-TSA) | Solvent-free | Grinding | Spiro[acridine-9,2′-indoline]-1,3,8-triones | nih.gov |

| 10-Alkylacridinium salt, Urethane | Sodium hydride (NaH) | Acetonitrile | Room temp, 15 min | Ethyl N-(10-alkyl-9,10-dihydroacridin-9-yl)carbamate | thieme-connect.de |

Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of synthesized acridine derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity for subsequent analysis and application. The choice of method is largely dependent on the physical and chemical properties of the target compound, such as its polarity and crystallinity.

Column chromatography is the most frequently cited method for the purification of acridine derivatives. jsynthchem.commdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The mobile phase, or eluent, is a solvent or a mixture of solvents, the polarity of which is optimized to achieve effective separation. For instance, mixtures of petroleum ether and ethyl acetate, often in a gradient, are commonly used. jsynthchem.com Other solvent systems reported for the purification of acridine analogues include dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), as well as ethyl acetate (EtOAc) and methanol. mdpi.com

Following a reaction, a typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. jsynthchem.com This crude material is then subjected to purification.

Recrystallization is another powerful purification technique, particularly for solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the recrystallization of acridine derivatives. researchgate.net In some cases, the product precipitates directly from the reaction mixture upon cooling or addition of another solvent (e.g., in an ice bath), and can be isolated by simple filtration and washing. rsc.org

Table 2: Common Purification Techniques for Acridine Derivatives

| Technique | Stationary Phase | Mobile Phase / Solvent | Application Example | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | Purification of various acridine derivatives | jsynthchem.com |

| Column Chromatography | Silica Gel | Dichloromethane / Methanol (10:1) | Purification of aza-acridine amino derivatives | mdpi.com |

| Column Chromatography | Silica Gel | Ethyl Acetate / Methanol (9:1) | Purification of aza-acridine amino derivatives | mdpi.com |

| Recrystallization | - | Ethanol | Purification of crude acridine-1,8-dione derivatives | researchgate.net |

| Precipitation & Filtration | - | Tetrahydrofuran / Water (ice bath) | Isolation of acridine derivatives from a zeolite-catalyzed reaction | rsc.org |

Structural Modification and Derivatization Strategies for Enhanced Research Utility

Design Principles for Acridin-9-ylcarbamate Analogues

The design of analogues based on the acridin-9-ylcarbamate framework is guided by established structure-activity relationships (SAR) and a deep understanding of the target interactions. The core principle revolves around the acridine (B1665455) moiety's ability to insert between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription. mdpi.com This intercalating ability is a key driver for its use as a template in designing compounds for further investigation. mdpi.com

Key design considerations include:

Preservation of Planarity: The flat, aromatic nature of the three-ring acridine system is crucial for effective DNA intercalation. Modifications that distort this planarity are generally avoided unless the design objective is to explore alternative binding modes or targets. nih.gov

Modulation of DNA Binding Affinity: While the core scaffold provides the intercalating function, the side chains and substituents are modified to fine-tune the strength and selectivity of this binding. For instance, the introduction of basic side chains can enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Enzyme Inhibition: Beyond simple intercalation, acridine derivatives are designed to inhibit enzymes that interact with DNA, such as topoisomerases I and II. mdpi.commdpi.com These enzymes are critical for managing DNA topology during replication, and their inhibition can lead to cell cycle arrest. nih.gov The carbamate (B1207046) and other side chains are designed to optimize interactions within the enzyme's binding pocket.

Physicochemical Properties: Modifications are often aimed at altering properties like lipophilicity and metabolic stability. For example, incorporating fluorinated groups can increase resistance to metabolic degradation.

Peripheral Substituent Effects on Molecular Frameworks

The strategic placement of substituents on the acridine rings is a primary method for modulating the electronic and steric properties of the molecular framework. These changes can profoundly influence the compound's biological activity, target selectivity, and pharmacokinetic profile. The reactivity of the C-9 and N-10 positions, influenced by the electronic nature of substituents on the phenyl rings, makes them common sites for modification. researchgate.net

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have different impacts:

Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (B1213986) (-OCH3) can increase the electron density of the acridine system. This can enhance interactions with biological targets and, in some cases, is crucial for activity. For example, studies on related 9-(ethylthio)acridine derivatives showed that only the 2- and 3-amino substituted compounds possessed significant antibacterial and antifungal activity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) can decrease the electron density. This can alter the molecule's reduction potential and influence its DNA binding affinity. vulcanchem.com

The position of the substituent is also critical. Substituents placed at different positions on the acridine core can lead to vastly different biological outcomes due to their interaction with specific pockets or residues in a target enzyme or DNA sequence. smolecule.com

| Parent Scaffold | Substituent | Position(s) | Observed Effect | Reference |

|---|---|---|---|---|

| 9-(ethylthio)acridine | Amino (-NH₂) | 2 and 3 | Confers significant antibacterial and antifungal activity. | nih.gov |

| Acridine | Nitro (-NO₂) | - | Reported to improve DNA affinity. | vulcanchem.com |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acridin-9-amine | Chloro (-Cl) | 4 (on phenyl group) | Displayed potent anti-inflammatory and analgesic activity. | ijpsonline.com |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acridin-9-amine | Fluoro (-F) | 4 (on phenyl group) | Showed potent anti-inflammatory and analgesic activity. | ijpsonline.com |

Scaffold Hybridization and Conjugation in Acridine Carbamate Research

Molecular hybridization is a modern drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov The goal is to create a hybrid compound with a dual mode of action or improved efficacy and a reduced likelihood of developing resistance compared to the individual components. nih.govacs.org The acridine nucleus is a versatile scaffold for this approach. researchgate.net

Common hybridization strategies include:

Acridine-Triazole Hybrids: The 1,2,3-triazole ring is a metabolically stable and planar linker that can connect the acridine scaffold to another bioactive molecule. nih.gov For example, hybrids linking acridine to a uracil (B121893) moiety via a triazole ring have been synthesized and evaluated as topoisomerase inhibitors. nih.gov

Acridine-Naphthalenediimide (NDI) Conjugates: Bifunctional molecules integrating the acridine scaffold with a redox-active NDI scaffold have been developed. acs.org This approach aims to target multiple cellular processes simultaneously. The linker between the two scaffolds, whether rigid or flexible, plays a critical role in the activity of the resulting hybrid. acs.org

Acridine-Flavone Hybrids: In a search for multi-target compounds, researchers have synthesized hybrids containing a flavone-carbamate scaffold. nih.gov

These hybrid molecules often exhibit synergistic effects, where the combined activity is greater than the sum of the individual parts.

| Hybrid Compound Type | Pharmacophores Combined | Key Research Finding | Reference |

|---|---|---|---|

| Acridine-Triazole-Pyrimidine Hybrid (Compound 8) | Acridine, Triazole, Pyrimidine | Showed potent inhibitory activity against topoisomerase IIB with an IC₅₀ of 0.52 µM. | nih.gov |

| Acridine-Triazole-Uracil Hybrid (Compound 9) | Acridine, Triazole, Uracil | Demonstrated significant topoisomerase IIB inhibition with an IC₅₀ of 0.86 µM. | nih.gov |

| Acridine-Naphthalenediimide Conjugate (Hybrid 2a/2b) | Acridine, Naphthalenediimide (flexible linker) | Exhibited better antimalarial activity than chloroquine (B1663885) and the individual parent molecules. | acs.org |

| Flavone-Carbamate Hybrid (Derivative 153a) | Flavone, N,N-diethyl carbamate | Identified as a balanced multiple active hybrid with selective AChE inhibitory activity (IC₅₀ of 0.57 µM). | nih.gov |

Investigation of Molecular Interactions and Mechanisms of Action

DNA Intercalation Studies and Binding Dynamics

The primary mode of interaction for many acridine (B1665455) derivatives with nucleic acids is through intercalation, where the flat aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com This interaction is stabilized by van der Waals forces and can be influenced by substituents on the acridine ring. mdpi.com

Spectroscopic methods are fundamental in characterizing the binding of acridine compounds to DNA. UV-Vis absorption titration is a common technique used to confirm this interaction. Upon binding to calf thymus DNA (CT-DNA), acridine derivatives typically exhibit significant hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in their absorption spectra. nih.gov These spectral changes are indicative of the intercalation of the acridine chromophore into the hydrophobic interior of the DNA helix. nih.gov

Binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from these titration experiments. Studies on various 9-substituted acridine derivatives have reported binding constants in the range of 104 to 105 M-1, indicating a strong interaction with DNA. ias.ac.inmdpi.comnih.gov For instance, new 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones showed intrinsic binding constants between 0.79 × 105 and 2.85 × 105 M-1. ias.ac.in

Fluorescence spectroscopy also provides valuable insights. The intrinsic fluorescence of the acridine ring is often quenched upon intercalation into DNA, a phenomenon that can be used to determine binding parameters. nih.govias.ac.in

Table 1: DNA Binding Constants for Selected Acridine Derivatives

| Compound Class | Binding Constant (Kb) M-1 | Reference |

|---|---|---|

| 9-[(E)-2-phenylethenyl] acridine | 1.9 x 105 - 7.1 x 105 | ias.ac.in |

| 3,9-Disubstituted Acridines | 2.81 x 104 - 9.03 x 104 | mdpi.com |

This table presents data for structurally related acridine compounds to illustrate the typical range of DNA binding affinities.

Biophysical techniques further confirm the intercalative binding mode of acridine derivatives. Thermal denaturation studies, which measure the melting temperature (Tm) of DNA, show that intercalating agents stabilize the double helix against heat-induced strand separation, resulting in an increase in Tm. ias.ac.in

Viscometry measurements of DNA solutions provide additional evidence. Intercalation causes the DNA helix to lengthen and unwind to accommodate the bound molecule, leading to a measurable increase in the viscosity of the DNA solution. nih.gov Furthermore, electrophoretic methods, such as plasmid DNA unwinding assays, can visually demonstrate the effect of intercalation on DNA topology. mdpi.comias.ac.in These collective biophysical data strongly support an intercalative model for the interaction of the acridine scaffold with DNA.

Topoisomerase Enzyme Inhibition Research

DNA topoisomerases are crucial enzymes that manage the topological state of DNA during processes like replication and transcription. nih.gov The ability of the acridine ring to intercalate into DNA makes it a privileged scaffold for the inhibition of these enzymes. mdpi.com Acridine derivatives can act as topoisomerase "poisons," which stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks and subsequent cell death. mdpi.comnih.gov

Certain acridine derivatives have shown potent inhibitory activity against Topoisomerase I (Topo I). Research on a series of novel 3,9-disubstituted acridines demonstrated that these compounds caused the inhibition of both Topoisomerase I and Topoisomerase IIα. mdpi.com Interestingly, some of these derivatives showed a clear preference for inhibiting Topo I over Topo IIα, with an approximate 20-fold higher activity against Topo I. mdpi.com This suggests that substitutions on the acridine ring can be tailored to achieve selectivity for different topoisomerase isoforms.

The inhibition of Topoisomerase II (Topo II) is a well-documented mechanism for the anticancer activity of many acridine compounds, including the clinical drug Amsacrine. mdpi.comnih.gov These compounds function by trapping the Topo II-DNA cleavage complex. nih.gov Studies on various novel acridine derivatives consistently demonstrate strong inhibitory effects against Topo II. For example, some acridine-based compounds showed a strong inhibitory effect on Topo II at a concentration of 5 μM. nih.gov In another study, newly synthesized acridinyl derivatives exhibited potent Topoisomerase IIB inhibitory activity with IC50 values as low as 0.52 µM, which is comparable to the reference drug doxorubicin (IC50 0.83 µM). nih.gov

Table 2: Topoisomerase II Inhibitory Activity of Selected Acridine Analogs

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Acridinyl-triazole derivative 8 | Topoisomerase IIB | 0.52 | nih.gov |

| Acridinyl-triazole derivative 9 | Topoisomerase IIB | 0.86 | nih.gov |

| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 | nih.gov |

This table presents IC50 values for structurally related acridine compounds to exemplify their potency as Topoisomerase II inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Research

The carbamate (B1207046) functional group is a known pharmacophore that can act as a pseudo-irreversible inhibitor of cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.govmdpi.com This mechanism is relevant to the ethyl carbamate moiety present in Ethyl acridin-9-ylcarbamate.

Research into novel tacrine-carbamate derivatives, which merge a hydrogenated acridine core (tacrine) with a carbamate group, has demonstrated potent, nanomolar-level inhibition of both AChE and BuChE. nih.gov In one study, the synthesized compounds showed a stronger inhibitory activity against BuChE than AChE. nih.gov For example, the derivative ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k) displayed IC50 values of 22.15 nM for AChE and 16.96 nM for BuChE. nih.gov This suggests that acridine-carbamate hybrids have the potential to be highly effective cholinesterase inhibitors with possible selectivity for BuChE, an enzyme also implicated in the progression of Alzheimer's disease. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of a Representative Tacrine-Carbamate Derivative

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | BuChE/AChE Selectivity Index | Reference |

|---|---|---|---|---|

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k) | 22.15 | 16.96 | 0.77 | nih.gov |

This table presents data for tacrine-carbamate derivatives, which are close structural analogs, to illustrate the potential cholinesterase inhibitory activity and selectivity.

Other Molecular Target Engagements in Research Settings

While direct studies on this compound are not available in the current body of scientific literature, research into structurally related acridone (B373769) derivatives provides insights into potential molecular target engagements. These investigations primarily focus on the inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4) and the modulation of P-glycoprotein (P-gp).

Microtubule Affinity-Regulating Kinase 4 (MARK4) has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. nih.govalzdiscovery.org The overexpression of MARK4 is linked to the hyperphosphorylation of tau proteins, a key event in the pathology of Alzheimer's. nih.gov Consequently, the development of MARK4 inhibitors is an active area of research.

Acridone derivatives have been identified as a class of compounds with inhibitory activity against MARK4. nih.govresearchgate.netacs.orgnih.gov Studies on various substituted acridones have revealed that modifications to the acridone core can significantly influence their inhibitory potency. For instance, research has shown that N-substituted acridone derivatives can exhibit inhibitory effects against MARK4 in the sub-micromolar range. researchgate.net

A study on 2-methylacridone derivatives explored the structure-activity relationship for MARK4 inhibition. It was found that while most N-alkylated derivatives were inactive, the introduction of amide derivatives of piperazine and tryptophan resulted in more potent inhibition. nih.govacs.org Specifically, compounds with tryptophan moieties showed significant cytotoxicity against cancer cell lines, with EC50 values in the low micromolar range. nih.govresearchgate.netacs.orgnih.gov Molecular modeling studies suggest that these active derivatives bind effectively to the ATP-binding site of MARK4. nih.govnih.gov

Although no specific data exists for this compound, the general findings for acridone derivatives suggest that the nature of the substituent at the 9-position of the acridine ring is crucial for MARK4 inhibition. The ethyl carbamate moiety in this compound would need to be specifically tested to determine its effect on MARK4 activity.

Table 1: Inhibitory Activity of Selected Acridone Derivatives against MARK4

| Compound | IC50 (µM) | Cell Line(s) Tested | Reference |

| Tryptophan derivative 23a | 0.82 | HeLa, U87MG | nih.govacs.org |

| Tryptophan derivative 23b | 1.01 | HeLa, U87MG | nih.govacs.org |

| Tryptophan derivative 23c | 1.49 | HeLa, U87MG | nih.govacs.org |

| Piperazine derivative 16a | 0.93 | HeLa, U87MG | nih.govacs.org |

| Piperazine derivative 16b | 0.91 | HeLa, U87MG | nih.govacs.org |

| Piperazine derivative 16c | 2.00 | HeLa, U87MG | nih.govacs.org |

This table is interactive. You can sort the data by clicking on the column headers.

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, plays a critical role in multidrug resistance (MDR) in cancer by effluxing a wide range of chemotherapeutic agents from cancer cells. researchgate.netnih.gov The modulation of P-gp activity is a key strategy to overcome MDR. Acridone derivatives have been investigated for their ability to modulate P-gp activity. nih.gov

Research has shown that certain acridones isolated from natural sources can inhibit P-gp-mediated drug efflux. nih.gov For example, a study on compounds from Citrus sinensis identified acrimarine E and 2-methoxycitpressine I as inhibitors of P-gp in human leukemic cells. nih.gov

Given that acridone derivatives can act as P-gp modulators, it is plausible that this compound could exhibit similar properties. However, experimental validation is necessary to confirm this and to determine the extent of its activity.

Table 2: P-glycoprotein Modulatory Activity of Selected Acridone Derivatives

| Compound | Activity | Cell Line | Reference |

| Acrimarine E | P-gp Inhibition | K562/R7 | nih.gov |

| 2-methoxycitpressine I | P-gp Inhibition | K562/R7 | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Structure Activity Relationship Sar Studies of Ethyl Acridin 9 Ylcarbamate and Analogues

Impact of Acridine (B1665455) Core Substitutions on Research-Relevant Activities

The planar, aromatic acridine ring system is a fundamental pharmacophore that facilitates interactions with biological targets, notably through intercalation into DNA. mdpi.com Modifications to this core structure have a profound impact on the compound's activity. Research into 9-anilinoacridine (B1211779) derivatives, which are structurally related to 9-aminocarbamates, has shown that substitutions on the acridine rings can significantly alter cytotoxic potency. nih.gov

The introduction of electron-donating groups into the acridine ring may lead to an increase in bioactivity. mdpi.com This is attributed to an increase in electron density and alterations in the interactions essential for DNA binding. mdpi.com Furthermore, substitutions at various positions can influence the stability and reactivity of the entire molecule. For instance, in related aza-acridines, electron-donating groups have been suggested to enhance the stability of the core structure. mdpi.com

In a series of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives, which feature a substituted acridine core, specific modifications were shown to produce potent cytotoxic activity against human leukemic HL-60 cells. nih.gov The introduction of a methyl group at the C4' position and a dimethylaminoethylcarboxamido group at the C5' position of the acridine ring in an AHMA-ethylcarbamate analogue resulted in a compound with significant research-relevant activity. nih.gov

Conversely, replacing the amino linkage at the C9 position with a keto group, forming an acridone (B373769), can dramatically enhance bioactivity in other contexts, such as against Toxoplasma gondii. mdpi.com This highlights that the nature of the substituent at the C9 position, in conjunction with the rest of the acridine core, is a critical determinant of the biological target and potency.

Table 1: Effect of Acridine Core Substitution on Cytotoxicity of Selected AHMA-ethylcarbamate Analogues

| Compound/Analogue | Acridine Core Substitutions | Observed Activity |

|---|---|---|

| AHMA-ethylcarbamate | Unsubstituted | Potent cytotoxicity against HL-60 cells nih.gov |

Role of the Carbamate (B1207046) Moiety in Activity Modulation

The carbamate moiety (-NH-CO-O-) at the 9-position of the acridine ring is not merely a linker but plays an active role in modulating the compound's properties. Carbamate groups are recognized in medicinal chemistry for their ability to enhance the biological efficacy of parent molecules. researchgate.netresearchgate.net They are valued for their chemical and proteolytic stability, their ability to penetrate cell membranes, and their structural resemblance to a peptide bond. researchgate.netresearchgate.net

In SAR studies of 9-anilinoacridines, the conversion of the parent amine compounds to their alkylcarbamate derivatives consistently resulted in more potent cytotoxicity. nih.gov This suggests that the carbamate group itself contributes favorably to the molecule's interaction with its biological target or improves its pharmacokinetic properties. The stability and permeability characteristics of carbamates can lead to an enhancement of the pharmacological profile. researchgate.net By manipulating the substituents on the carbamate group, it is possible to tailor its biological and pharmacokinetic characteristics to achieve heightened stability or activity. researchgate.net The carbamate functional group can be a key element for interaction with a biological target or can improve the bioavailability and potency of the parent drug. nih.govimi.hr

Influence of N-Substituents on Biological Profiles in Preclinical Models

The identity of the alkyl or aryl group attached to the oxygen of the carbamate moiety (an ester of a carbamic acid) significantly influences the biological activity. In the case of ethyl acridin-9-ylcarbamate, this is an ethyl group. Studies on related series of compounds have demonstrated a clear relationship between the nature of this substituent and the resulting biological effect.

For AHMA-alkylcarbamate derivatives, a clear SAR trend was observed where the cytotoxicity decreased as the length and size of the alkyl function on the carbamate increased. nih.gov This indicates that a smaller alkyl group, such as the ethyl group, is preferred for this specific activity. An analogue with an ethyl group (AHMA-ethylcarbamate) was among the most potent compounds identified in the study, showing significant therapeutic effects in preclinical models of sarcoma 180, Lewis lung carcinoma, and P388 leukemia. nih.gov

Similarly, in studies of N-(9-acridinyl) amino acid derivatives, the length of the amino acid side chain was identified as a key factor affecting both toxicity and activity. mdpi.com While structurally different, this finding reinforces the principle that the size and nature of the side chain connected to the 9-position of the acridine core is a critical parameter for activity.

Table 2: Influence of Carbamate Alkyl Chain Length on Cytotoxicity

| Compound Series | Alkyl Group on Carbamate | Trend in Cytotoxicity |

|---|---|---|

| AHMA-alkylcarbamates | Increasing length and size | Decreased potency nih.gov |

Stereochemical Considerations in Activity Determination

Stereochemistry can play a critical role in the activity of bioactive molecules by influencing how they bind to chiral biological targets such as enzymes and receptors. However, for this compound itself, which is an achiral molecule, there are no stereoisomers to consider.

When substitutions are introduced to either the acridine core or the carbamate side chain that create a chiral center, the resulting enantiomers or diastereomers could exhibit different biological activities. Despite the importance of stereochemistry in drug design, specific studies detailing the impact of chirality on the activity of this compound analogues are not extensively documented in the reviewed scientific literature. Future research involving the synthesis and evaluation of chiral analogues would be necessary to elucidate the stereochemical requirements for optimal activity in this class of compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) |

| AHMA-ethylcarbamate |

Exploration of Biological Activities in Preclinical and in Vitro Models

Antiparasitic Activity Research

The acridine (B1665455) scaffold is a known pharmacophore in the development of antiparasitic agents. Research into derivatives of this structure has revealed promising activity against a range of parasites, providing a basis for the theoretical evaluation of ethyl acridin-9-ylcarbamate.

Antimalarial Studies

While direct studies on this compound are not extensively documented, the antimalarial potential of the acridine nucleus is well-established. Historically, acridine derivatives like quinacrine (B1676205) were among the first synthetic drugs used to treat malaria. researchgate.net Modern research continues to explore this chemical class for new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum. researchgate.net

Recent studies have focused on 9-aminoacridine (B1665356) derivatives, which are structurally related to this compound. These compounds have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant parasite strains. researchgate.net For instance, the compound Acriflavine has been shown to inhibit the growth of P. falciparum at nanomolar concentrations in in vitro settings and clear the infection in murine models. nih.gov The mechanism of action for many acridine-based antimalarials is thought to involve intercalation into the parasite's DNA and inhibition of essential enzymes like DNA topoisomerase II. frontiersin.org

The presence of the carbamate (B1207046) group in this compound could potentially influence its pharmacokinetic properties and interaction with biological targets, distinguishing its activity profile from that of simple 9-aminoacridines.

Antileishmanial and Antitrypanosomal Investigations

The therapeutic potential of acridine derivatives extends to other protozoan parasites, including Leishmania and Trypanosoma species. Research into 9-anilinoacridines, which possess a substitution at the 9-position similar to this compound, has shown them to be active against both the promastigote and amastigote forms of Leishmania major. researchgate.net The activity of these compounds is often linked to their lipophilicity and ability to inhibit topoisomerase II. researchgate.net

Similarly, various acridine analogs have been investigated for their efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis, and Trypanosoma cruzi, which causes Chagas disease. researchgate.net Structure-activity relationship (SAR) studies on 9-anilinoacridines have revealed that modifications to the substituent at the 9-position significantly impact their antitrypanosomal and antileishmanial potency. researchgate.net Although specific data on this compound is limited, the established antiparasitic profile of the acridine scaffold suggests it as a candidate for such investigations. eurekaselect.com

Antiviral Activity Research

The planar, heterocyclic structure of acridine allows it to intercalate into the nucleic acids of viruses, a mechanism that has been explored for antiviral applications. Research has demonstrated that various derivatives of the acridine core exhibit a broad spectrum of antiviral activities. rsc.org

For example, studies on acridin-9-yl aryldithiocarbamates have shown antiviral activity against the Papaya Ring Spot Virus (PRSV). mdpi.com More recently, with the emergence of new viral threats, the 9-aminoacridine scaffold has been investigated for activity against SARS-CoV-2. nih.govnih.gov Analogs of existing antimalarial drugs like quinacrine and pyronaridine, which are 9-aminoacridine derivatives, have demonstrated whole-cell activity against the virus in vitro. nih.govnih.gov These findings suggest that the 9-aminoacridine structure is a promising starting point for the development of novel antiviral agents. nih.govnih.gov The specific ethyl carbamate substitution in this compound would be a key determinant of its potential efficacy and spectrum of activity against different viruses.

Studies on Neurobiological Systems in Research Models

Acridine derivatives have also been a focus of research in the context of neurodegenerative diseases, particularly Alzheimer's disease. eurekaselect.comnih.gov The mechanism of action often involves the inhibition of key enzymes in the brain, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's. nih.gov

Tacrine, a 9-amino-1,2,3,4-tetrahydroacridine, was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease. frontiersin.org This has spurred the development of other 9-substituted acridine derivatives with the aim of improving efficacy and selectivity. nih.gov Furthermore, the carbamate functional group is a well-known inhibitor of acetylcholinesterase, with drugs like rivastigmine (B141) utilizing this moiety. The combination of an acridine core with a carbamate group in this compound suggests a theoretical potential for activity within neurobiological systems. researchgate.net

Table 1: Investigated Neurobiological Targets of Acridine Derivatives

| Target Enzyme | Therapeutic Rationale | Relevant Acridine Derivatives |

|---|---|---|

| Acetylcholinesterase (AChE) | Increase acetylcholine levels | Tacrine, 9-substituted acridines |

| Butyrylcholinesterase (BChE) | Increase acetylcholine levels | 9-phosphorylated acridines |

| Monoamine Oxidase (MAO) | Modulate neurotransmitter levels | General MAOIs |

This table is generated based on research on acridine derivatives and general neuropharmacology.

Photodynamic Research and Photosensitization

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that can kill targeted cells. mdpi.com The acridine structure is a known chromophore that can absorb light and act as a photosensitizer. The historical development of PDT is linked to the observation that acridine red could induce a lethal effect on protozoa when exposed to light. mdpi.com

A well-studied acridine derivative, Acridine Orange (AO), has been shown to be an effective photosensitizer in various cell types, including keratinocytes and glioblastoma cells. researchgate.netnih.gov AO accumulates in acidic organelles like lysosomes, and upon irradiation with blue light, it can induce cell death. researchgate.netnih.gov The photodynamic efficiency of AO is influenced by its concentration and intracellular localization. researchgate.net

While direct photodynamic studies on this compound are not widely available, the inherent photosensitizing properties of the acridine core suggest that it could potentially exhibit photodynamic activity. The nature of the substituent at the 9-position can influence the photophysical properties of the molecule, such as its absorption spectrum and the efficiency of ROS generation.

Table 2: Properties of Acridine-Based Photosensitizers

| Photosensitizer | Excitation Wavelength (approx.) | Cellular Localization | Mechanism of Action |

|---|---|---|---|

| Acridine Orange (AO) | 490 nm | Acidic Vacuoles (Lysosomes) | ROS Generation |

| Acridine Red | Not Specified | Protozoa (historical) | ROS Generation |

This table is based on available data for representative acridine-based photosensitizers.

Advanced Analytical and Computational Techniques in Acridine Carbamate Research

Spectroscopic Analysis in Compound Characterization and Interaction Studies

Spectroscopic techniques are fundamental tools in the chemical analysis of acridine (B1665455) carbamates. They provide critical information ranging from the basic connectivity of atoms to the subtle electronic changes that occur when these molecules bind to biological targets like DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. researchgate.netweebly.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netd-nb.info

For acridine derivatives, ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. researchgate.net The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling). For example, in a related compound, 1-((1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)–dione, the aromatic protons of the acridine core typically appear as doublets and triplets in the downfield region (δ 7.0-9.0 ppm), while protons on the side chains appear at characteristic chemical shifts. nih.gov

Table 1: Example ¹H NMR Data for an Acridine Derivative Data for 1-((1-(Acridin-9-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrimidine-2,4(1H,3H)–dione, a related structure. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (uracil) | 11.38 | s | - |

| H5 (triazole) | 8.87 | s | - |

| H4, H5 (acridine) | 8.34 | d | 8.7 |

| H3, H6 (acridine) | 7.98 | t | 7.6 |

| H6 (uracil) | 7.94 | d | 7.9 |

| H2, H7 (acridine) | 7.72 | t | 7.6 |

| H1, H8 (acridine) | 7.38 | d | 8.7 |

| H5 (uracil) | 5.68 | d | 7.8 |

| CH₂ | 5.22 | s | - |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation patterns. For compounds like ethyl acridin-9-ylcarbamate, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for both identification and quantification. nih.govnih.gov

In a typical GC-MS analysis, the sample is first separated based on its volatility and interaction with the chromatography column, after which it enters the mass spectrometer. nih.gov Here, the molecule is ionized, commonly by electron impact (EI), causing it to form a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For ethyl carbamate (B1207046) and its derivatives, the ratio of specific ions produced during ionization is monitored for quantitative analysis. nih.gov The fragmentation pattern serves as a molecular fingerprint that helps to confirm the compound's identity. researchgate.net

Table 2: Mass Spectrometry Techniques in Carbamate Analysis

| Technique | Application | Information Obtained | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. | Molecular weight, fragmentation patterns, concentration. | nih.govnih.gov |

| Multidimensional GC/MS (MDGC/MS) | Analysis of complex matrices to remove interference. | High-accuracy quantification of target analyte. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of less volatile or thermally unstable compounds. | Molecular weight and structural data for a broader range of molecules. | N/A |

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful methods for studying the interactions of acridine derivatives with biological targets, particularly DNA. researchgate.netnih.gov These techniques can detect changes in the electronic environment of the acridine chromophore upon binding.

When an acridine derivative intercalates between the base pairs of DNA, changes in its UV-Vis absorption spectrum are often observed. researchgate.net These changes may include hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength), which are indicative of a close association between the molecule and the DNA base pairs. researchgate.net

Fluorescence spectroscopy is particularly sensitive for studying such interactions. A common method is the ethidium (B1194527) bromide (EtBr) displacement assay. nih.gov EtBr is a dye that fluoresces strongly when it intercalates into DNA. If an acridine compound is introduced and also binds by intercalation, it will displace the EtBr, leading to a significant decrease (quenching) of the EtBr fluorescence intensity. nih.gov This quenching provides strong evidence for an intercalative binding mode and can be used to quantify the binding affinity of the acridine derivative to DNA. nih.gov

Table 3: Spectroscopic Methods for DNA Interaction Studies

| Method | Principle | Observed Phenomenon | Inference |

| UV-Visible Spectroscopy | Measures changes in light absorption of the acridine chromophore upon binding to DNA. | Hypochromism (decreased absorbance) and Bathochromic shift (red shift). | Intercalative binding mode. researchgate.net |

| Fluorescence Spectroscopy | Measures changes in fluorescence emission, often via competitive displacement of a fluorescent probe like Ethidium Bromide (EtBr). | Quenching of EtBr fluorescence intensity upon addition of the acridine compound. | Competitive binding, indicating intercalation. nih.gov |

X-ray Crystallography in Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline state. nih.govwikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.orgyoutube.com

This electron density map allows for the precise determination of the positions of individual atoms, bond lengths, bond angles, and torsional angles. sunway.edu.my For a molecule like this compound, a crystal structure would reveal the planarity of the acridine ring system, the conformation of the ethyl carbamate side chain relative to the ring, and how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding or π-π stacking. sunway.edu.mynih.gov This detailed structural information is invaluable for understanding the molecule's physical properties and for providing a basis for computational modeling studies. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into molecular structure, properties, and interactions that can be difficult to obtain through experimentation alone. nih.gov These methods are used to explore conformational flexibility, predict electronic properties, and model the binding of acridine derivatives to their biological targets. nih.govnih.gov

For instance, molecular mechanics calculations can be used to explore the different possible conformations of the side chain in acridine derivatives and to identify the low-energy conformers that are most likely to exist under physiological conditions. nih.gov Molecular dynamics simulations can further show how these molecules interact with targets like DNA over time, revealing the stability and dynamics of the binding. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ias.ac.indergipark.org.tr DFT calculations are widely used to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic parameters. dergipark.org.tr

In the context of acridine research, DFT has been used to study the acid-base properties of these compounds by calculating their proton affinities. ias.ac.in Such calculations can determine the most likely sites of protonation on the molecule, which is crucial for understanding its behavior at physiological pH. ias.ac.in DFT is also used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation properties. dergipark.org.tr These theoretical studies help in rationalizing experimental observations and in designing new derivatives with optimized properties. ias.ac.in

Table 4: Applications of Density Functional Theory (DFT) in Acridine Research

| Application | Calculated Properties | Insights Gained | Reference |

| Structural Optimization | Molecular geometry, bond lengths, bond angles. | Prediction of the most stable 3D structure. | dergipark.org.tr |

| Reactivity Analysis | Proton affinities, HOMO-LUMO energy gap. | Understanding of basicity, chemical reactivity, and electronic properties. | ias.ac.indergipark.org.tr |

| Property Prediction | Net atomic charges, electrostatic potential. | Identification of basic sites and regions susceptible to electrophilic/nucleophilic attack. | ias.ac.in |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict the binding orientation and affinity of a ligand to its target receptor and to analyze the stability and conformational changes of the resulting complex over time. In the context of acridine carbamates, these techniques have been instrumental in elucidating their interactions with various biological targets, such as DNA and enzymes like topoisomerase and cholinesterases. nih.govnih.govnih.gov

Molecular Docking Studies:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For acridine derivatives, docking studies have frequently been employed to understand their mechanism of action, particularly as DNA intercalators and enzyme inhibitors. nih.govjscimedcentral.com While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles can be illustrated based on studies of analogous 9-substituted acridines. jscimedcentral.com

These studies typically involve preparing the 3D structure of the target receptor (e.g., a DNA duplex or the active site of an enzyme) and the ligand (this compound). The docking software then explores various possible binding poses of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

Key interactions for acridine derivatives often involve the planar acridine ring intercalating between DNA base pairs or fitting into hydrophobic pockets of enzyme active sites. jscimedcentral.com The carbamate substituent at the 9-position can form crucial hydrogen bonds and other non-covalent interactions with the receptor, enhancing binding affinity and selectivity. For instance, in a hypothetical docking study of this compound with a DNA G-quadruplex, the acridine core would be expected to engage in π-π stacking with the guanine (B1146940) tetrads, while the ethyl carbamate moiety could form hydrogen bonds with the phosphate (B84403) backbone or specific bases in the grooves.

Illustrative Molecular Docking Results for an Acridine Carbamate Analog with Topoisomerase II:

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | ASP479, SER480 | Hydrogen Bond |

| ILE88, PRO89 | Hydrophobic | ||

| LYS91 | Electrostatic | ||

| Inhibition Constant (Ki, µM) | 1.2 |

This is a representative data table based on findings for similar 9-substituted acridine compounds. jscimedcentral.com

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.govnih.govnih.gov MD simulations track the movements of atoms in the complex over time, providing insights into its stability, conformational changes, and the thermodynamics of binding. nih.gov

For a complex of this compound with its biological target, an MD simulation would typically be run for several nanoseconds. The analysis of the simulation trajectory can reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the binding pose predicted by docking.

Key interactions: The persistence of specific hydrogen bonds and other non-covalent interactions throughout the simulation can confirm their importance for binding.

Conformational changes: MD simulations can show how the ligand and receptor adapt to each other upon binding, revealing any induced-fit mechanisms.

Binding free energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

A study on novel N-acridine thiosemicarbazones utilized molecular dynamics simulations to understand their interaction and localization within a lipid membrane, highlighting the utility of this technique in modeling the behavior of acridine derivatives in biological environments. nih.gov Similarly, MD simulations have been used to investigate the stability of complexes between 9-phosphorylated acridine derivatives and butyrylcholinesterase. nih.gov

Representative Molecular Dynamics Simulation Parameters for an Acridine Derivative-Protein Complex:

| Parameter | Description | Value/Method |

| Simulation Time | Total duration of the simulation | 100 ns |

| Force Field | Set of parameters to describe the potential energy of the system | AMBER ff14SB |

| Water Model | Model used to represent water molecules | TIP3P |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure | 1 atm |

| Ensemble | Statistical ensemble used for the simulation | NPT (isothermal-isobaric) |

This table illustrates typical parameters used in MD simulations of drug-target interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. epa.gov QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular properties that are crucial for a desired biological effect.

While a specific QSAR model for this compound has not been prominently reported, the principles of QSAR have been applied to various classes of acridine derivatives to understand their anticancer and other biological activities.

A typical QSAR study involves the following steps:

Data Set: A series of acridine derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

For a series of acridine carbamates, a QSAR model could reveal, for example, that the anticancer activity is positively correlated with the hydrophobicity of the carbamate side chain and negatively correlated with its steric bulk. Such a model would be invaluable for designing new analogues with improved potency.

A 3D-QSAR study on a series of O-biphenyl carbamates as dual modulators of the dopamine (B1211576) D3 receptor and fatty acid amide hydrolase provides an example of how this technique can be applied to carbamate-containing compounds to understand their structure-activity relationships. epa.gov

Illustrative QSAR Equation for a Series of Acridine Derivatives:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors. This is a hypothetical equation to illustrate the concept of a QSAR model.

By leveraging these advanced analytical and computational techniques, researchers can gain a deeper understanding of the molecular basis of action of this compound and its analogues, thereby accelerating the discovery and development of new and more effective therapeutic agents.

Future Directions and Emerging Research Avenues

Development of Novel Chemical Probes and Research Tools

The development of high-quality chemical probes is essential for dissecting complex biological systems and validating protein targets in drug discovery. nih.gov A chemical probe is a highly characterized small molecule used to study the function of specific proteins in biochemical and cellular assays. nih.gov The inherent properties of the acridine (B1665455) nucleus, such as its planarity and fluorescent nature, make it an excellent foundation for designing such tools. nih.gov

Future research is focused on modifying the Ethyl acridin-9-ylcarbamate structure to create novel chemical probes. These probes can be used to investigate biological pathways and mechanisms of action with high precision. For instance, acridine derivatives can be developed as fluorescent probes for monitoring metabolic events. Acridones appended with specific substituents have shown substantial fluorescence changes upon interacting with ATP/ADP in physiological conditions, making them valuable for tracking processes involving cellular energy currency. nih.gov The planar acridine ring is also well-suited for DNA intercalation, a property that can be exploited to design probes for studying DNA-protein interactions or for visualizing nucleic acids within cells. nih.gov

The process of developing these probes involves synthesizing derivatives and then using advanced screening methods, such as fluorescence-activated cell sorting (FACS) assays, to identify compounds that interact with specific biomolecules of interest, like proteins associated with neurodegenerative diseases. nih.gov

Table 1: Potential Applications of Acridine-Based Chemical Probes

| Probe Type | Potential Application | Rationale |

| Fluorescent Probes | Monitoring ATP/ADP levels | Acridine fluorescence is sensitive to binding with key metabolites. nih.gov |

| DNA Intercalators | Visualizing cellular DNA, studying DNA-enzyme interactions | The planar acridine structure facilitates insertion between DNA base pairs. nih.gov |

| Protein Ligands | Inhibiting specific protein-protein interactions | Derivatives can be designed to bind to targets like prion or β-amyloid proteins. nih.gov |

| Enzyme Mimics | Selective DNA cleavage at specific sites | Acridine conjugates can be designed to identify and cleave DNA at abasic sites. nih.gov |

Exploration of Multi-Targeting Approaches in Preclinical Research

The concept of designing single chemical entities that can modulate multiple biological targets simultaneously—a multi-target or dual-inhibitor approach—is gaining significant traction in preclinical research, particularly in complex diseases like cancer. jppres.comnih.gov This strategy can offer advantages over single-target agents, including a broader spectrum of activity and a reduced likelihood of developing drug resistance. jppres.com The acridine scaffold has proven to be a versatile platform for developing such multi-targeting agents. jppres.comnih.gov

Researchers have successfully designed and synthesized acridine derivatives that act as dual inhibitors of key cancer-related enzymes. For example, a series of acridine hydroxamic acid derivatives were developed as dual inhibitors of topoisomerases (Topo) and histone deacetylases (HDAC), two important targets in oncology. nih.gov Similarly, other studies have focused on creating acridine-based compounds that dually inhibit topoisomerase I and topoisomerase II. researchgate.netnih.gov

In silico studies have further expanded the potential for multi-targeting by showing that amide-based acridine derivatives could possess high binding affinities for several different protein targets involved in cancer pathogenesis, including tyrosine kinases like BRAF and PDGFR-α, as well as metalloenzymes like Alanine Aminopeptidase (APN). jppres.com Research in infectious diseases has also revealed multi-target mechanisms; certain acridine thioethers tested against Leishmania donovani were found to disrupt multiple pathways, including the synthesis of nucleic acids and proteins, as well as carbohydrate and energy metabolism. nih.gov

Table 2: Examples of Multi-Targeting Acridine Derivatives in Preclinical Research

| Acridine Derivative Class | Target 1 | Target 2 | Disease Context | Reference |

| Acridine Hydroxamic Acids | Topoisomerases | Histone Deacetylases (HDAC) | Cancer | nih.gov |

| Acridine N-acylhydrazones | Topoisomerase I | Topoisomerase II | Cancer | nih.gov |

| Amide-based Acridines | BRAF Kinase | PDGFR-α | Cancer | jppres.com |

| Acridine Thioethers | Nucleic Acid/Protein Synthesis | Carbohydrate/Energy Metabolism | Leishmaniasis | nih.gov |

Green Chemistry Principles in Acridine Carbamate (B1207046) Synthesis Research

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules is a critical area of modern chemical research, aiming to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netbohrium.com The synthesis of acridine carbamates involves two key components: the acridine core and the carbamate functional group, both of which have been subjects of green synthesis research.

Traditional methods for synthesizing acridines often require harsh conditions and produce significant waste. nih.gov Emerging research focuses on more eco-friendly alternatives. Microwave-assisted synthesis has emerged as a powerful green method, offering spectacular acceleration of reactions, higher yields, milder conditions, and reduced pollution, often in solvent-free protocols. researchgate.netrsc.org Another innovative approach involves the use of novel catalysts, such as core-shell magnetic nanoparticles, which allow for the efficient synthesis of acridine derivatives under ultrasonic irradiation. nih.gov These nanocatalysts are particularly advantageous due to their high stability and easy recovery and reuse. nih.gov

Similarly, green methods for carbamate synthesis are being developed to replace traditional routes that use toxic reagents like phosgene. rsc.orgnih.gov Research has demonstrated that various carbamates can be prepared in a halogen-free manner from readily available starting materials like amines, alcohols, and carbon dioxide (CO2), which serves as a renewable C1 source. rsc.org Other environmentally friendly approaches utilize urea (B33335) as a carbonyl source for the synthesis of alkyl carbamates over reusable solid catalysts like cerium oxide or silica (B1680970) gel-supported systems. nih.govmdpi.com These methods align with green chemistry goals by using less hazardous materials and promoting catalyst recyclability. mdpi.com

Table 3: Comparison of Synthetic Methodologies

| Synthesis Target | Traditional Method Drawbacks | Green Chemistry Alternative | Advantages |

| Acridine Core | Harsh conditions, low efficiency, hazardous solvents. nih.gov | Microwave-assisted synthesis. researchgate.netrsc.org | Faster reaction times, higher yields, milder conditions. rsc.org |

| Acridine Core | Prolonged reaction times, high cost. nih.gov | Ultrasound with magnetic nanocatalysts. nih.gov | Efficient recycling of catalyst, cleaner reactions. nih.gov |

| Carbamate Moiety | Use of toxic phosgene. rsc.org | Reaction of amines, alcohols, and CO2. rsc.org | Halogen-free, uses renewable feedstock. rsc.org |

| Carbamate Moiety | Use of hazardous reagents. | Alcoholysis of urea over solid catalysts. nih.govmdpi.com | Avoids toxic reagents, catalyst is reusable. mdpi.com |

Advanced Delivery System Research for In Vitro/In Vivo Models

The effectiveness of a biologically active compound in preclinical in vitro and in vivo models often depends not only on its intrinsic activity but also on its ability to reach the intended biological target. Advanced delivery systems are being investigated to improve the solubility, stability, and targeted delivery of compounds like acridine derivatives. The planar and often hydrophobic nature of the acridine ring can present challenges for delivery in aqueous biological systems. nih.gov

Nanoparticle-based delivery systems represent a promising avenue of research. By encapsulating or attaching acridine compounds to nanocarriers, it may be possible to enhance their delivery to specific cells or tissues. However, research has also highlighted significant challenges; studies on ligand-coated gold and silica nanoparticles in tumor models showed that a very small fraction of administered nanoparticles reached the targeted cancer cells, with the majority being trapped in the extracellular matrix or taken up by non-target immune cells like macrophages. exlibrisgroup.com This underscores the need for more sophisticated delivery strategies to overcome these biological barriers.

Another area of exploration is the use of dendrimers, which are synthetic polymers with highly branched, well-defined structures. Research has suggested that dendrimers containing acridine units could be suitable for delivering cargo, such as genetic material, across challenging biological barriers like the blood-brain barrier, which is a critical consideration for compounds targeting the central nervous system. researchgate.net Future research will likely focus on optimizing the design of these delivery vehicles to improve targeting efficiency and ensure the controlled release of the acridine carbamate payload in preclinical models.

Integration with High-Throughput Screening for New Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway. nih.govchemdiv.com The integration of acridine carbamate chemistry with HTS platforms is a key future direction for discovering novel biological activities and potential therapeutic applications for this class of compounds.

The process begins with the creation of a compound library. Using combinatorial chemistry techniques, a large and diverse library of this compound derivatives can be synthesized, varying the substituents on the acridine ring and modifying the carbamate side chain. chemdiv.comku.edu These libraries are then formatted into microplates for automated screening. iu.edu

HTS facilities utilize robotic liquid handlers and multi-mode plate readers to perform and analyze assays in 384-well or 1536-well formats. chemdiv.comiu.edu A wide range of assays can be employed, targeting enzymes, cellular receptors, or entire signaling pathways. chemdiv.com Advanced label-free HTS technologies, such as self-assembled monolayers with mass spectrometry (SAMDI), offer an alternative to traditional fluorescence-based assays and can reduce the incidence of false-positive hits. nih.gov Hits identified from the primary screen are then subjected to a cascade of secondary and orthogonal assays to confirm their activity and elucidate their mechanism of action, providing a starting point for further medicinal chemistry optimization. chemdiv.com

Table 4: Representative Small Molecule Libraries for HTS

| Library Provider | Number of Compounds (Approx.) | Description |

| ChemBridge | 50,000+ | Diversity-based library of drug-like molecules. iu.edustanford.edu |

| ChemDiv | 50,000 - 60,000+ | Diverse and focused libraries, including kinase-targeted sets. iu.edustanford.edu |

| NIH Clinical Collection | ~450 | Compounds that have been used in human clinical trials. stanford.edu |

| LOPAC1280 | 1,280 | Library of Pharmacologically Active Compounds with known activities. stanford.edu |

| Enamine | Varies | Includes specialized libraries such as covalent fragment libraries. stanford.edu |

Q & A

Basic: What are the established methodologies for synthesizing and characterizing Ethyl acridin-9-ylcarbamate with high purity?

Answer:

- Synthesis : Use nucleophilic substitution or carbamate-forming reactions under anhydrous conditions. Key variables include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acridin-9-amine to ethyl chloroformate). Solvents like dichloromethane or tetrahydrofuran are recommended for optimal yield .